molecular formula C20H19NO6S2 B4297367 N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide

N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B4297367
M. Wt: 433.5 g/mol
InChI Key: UDHZEAXIQZFASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide, also known as HMPS, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of several enzymes and the modulation of various signaling pathways. The compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, modulation of signaling pathways, and the induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. The compound is also relatively stable and easy to synthesize. However, the limitations of N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

For the research and development of N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide include the optimization of the synthesis method, evaluation of efficacy and safety in animal models, and the development of new derivatives with improved potency and selectivity.

Scientific Research Applications

N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. The compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-[4-hydroxy-2-methyl-5-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[5-(benzenesulfonyl)-4-hydroxy-2-methylphenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-14-12-19(22)20(28(23,24)16-6-4-3-5-7-16)13-18(14)21-29(25,26)17-10-8-15(27-2)9-11-17/h3-13,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHZEAXIQZFASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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